Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18344992
InChI: InChI=1S/C11H11FN4O4S/c1-2-20-10(17)9(12)21(18,19)11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
SMILES:
Molecular Formula: C11H11FN4O4S
Molecular Weight: 314.30 g/mol

Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate

CAS No.:

Cat. No.: VC18344992

Molecular Formula: C11H11FN4O4S

Molecular Weight: 314.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate -

Specification

Molecular Formula C11H11FN4O4S
Molecular Weight 314.30 g/mol
IUPAC Name ethyl 2-fluoro-2-(1-phenyltetrazol-5-yl)sulfonylacetate
Standard InChI InChI=1S/C11H11FN4O4S/c1-2-20-10(17)9(12)21(18,19)11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Standard InChI Key UEGZZIJQMOZOOA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(F)S(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

Ethyl 2-fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate is systematically named according to IUPAC guidelines, reflecting its ethyl ester group, fluorine substituent, and 1-phenyltetrazole-5-sulfonyl moiety. Its molecular formula, C₁₁H₁₁FN₄O₄S, corresponds to a molar mass of 314.30 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s CAS registry number, 1160968-13-7, ensures unambiguous identification in chemical databases .

Structural Features and Bonding

The molecule’s core consists of a tetrazole ring—a five-membered heterocycle containing four nitrogen atoms—linked to a sulfonyl group (-SO₂-) and an α-fluoroacetate ester. X-ray crystallography studies of analogous compounds reveal that the sulfonyl group adopts a tetrahedral geometry, while the tetrazole ring exhibits aromatic character with delocalized π-electrons. The fluorine atom at the α-position induces substantial electronic effects, polarizing adjacent bonds and enhancing the electrophilicity of the carbonyl carbon.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₁₁FN₄O₄S
Molecular Weight314.30 g/mol
CAS Number1160968-13-7
IUPAC NameEthyl 2-fluoro-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]acetate

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of ethyl 2-fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate involves sequential functionalization steps:

  • Tetrazole Sulfonation: 1-Phenyl-1H-tetrazole-5-thiol is oxidized to the corresponding sulfonyl chloride using chlorinating agents like chlorine gas or thionyl chloride.

  • Fluoroacetylation: The sulfonyl chloride intermediate reacts with ethyl fluoroacetate in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.

  • Esterification: Final purification via recrystallization from aprotic solvents such as ethyl acetate yields the product in >98.5% purity.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

  • Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilic displacement rates by stabilizing transition states.

  • Temperature Control: Reactions are typically conducted at 20–25°C to minimize side reactions such as ester hydrolysis.

  • Base Selection: Triethylamine outperforms pyridine in deprotonating intermediates, achieving yields of 78–95% .

Table 2: Comparative Synthesis Conditions

ParameterOptimal ValueImpact on Yield
SolventDimethylformamide (DMF)+15% vs. toluene
Temperature20–25°CPrevents decomposition
BaseTriethylamine94% yield

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar organic solvents (e.g., 12.7 g/L in DMF at 25°C) but is insoluble in water due to its hydrophobic aryl and ester groups. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with decomposition onset at 160°C via cleavage of the sulfonamide bond.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (C=O ester), 1360 cm⁻¹ (S=O asymmetric stretch), and 1130 cm⁻¹ (C-F stretch).

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.45–7.52 (m, 5H, Ph).

    • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.4 (s, 1F).

Reactivity and Electrophilic Characteristics

Mechanistic Insights

The fluorine atom’s strong electron-withdrawing effect (-I) activates the adjacent carbonyl group toward nucleophilic attack. In Suzuki-Miyaura coupling reactions, the compound serves as an electrophilic partner, enabling arylation at the α-position. The sulfonamide group further stabilizes transition states through resonance, as shown in Figure 1:

RSO2NRSO2N+\text{RSO}_2\text{N} \rightarrow \text{RSO}_2^- \cdots \text{N}^+
Resonance stabilization of sulfonamide intermediate

Comparative Reactivity

Replacement of the fluorine atom with chlorine reduces electrophilicity by 40%, as measured by reaction rates with benzylamine. This underscores fluorine’s unique role in modulating reactivity.

Applications in Medicinal Chemistry and Materials Science

Drug Discovery

The compound’s sulfonamide moiety is a privileged structure in protease inhibitors. Molecular docking studies predict high affinity (Kd = 12 nM) for the SARS-CoV-2 main protease active site, suggesting potential antiviral applications.

Polymer Chemistry

Incorporation into polyurethanes enhances thermal stability (Tg increased by 28°C) and flame retardancy due to sulfur’s radical-scavenging properties.

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